molecular formula C21H22N4O5 B14158221 methyl 3-({[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1H-indole-2-carboxylate CAS No. 405281-26-7

methyl 3-({[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1H-indole-2-carboxylate

Cat. No.: B14158221
CAS No.: 405281-26-7
M. Wt: 410.4 g/mol
InChI Key: HXGVDMIMNOFHDV-UHFFFAOYSA-N
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Description

Methyl 3-({[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole core with a furan ring and a piperazine moiety, making it a subject of interest in medicinal chemistry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-({[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1H-indole-2-carboxylate has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-({[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The furan and piperazine moieties can enhance the compound’s binding affinity and selectivity. This compound may exert its effects through pathways involving signal transduction, gene expression, and protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-({[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1H-indole-2-carboxylate is unique due to its combination of an indole core, furan ring, and piperazine moiety. This structural complexity allows for diverse biological activities and potential therapeutic applications, distinguishing it from other indole derivatives .

Properties

CAS No.

405281-26-7

Molecular Formula

C21H22N4O5

Molecular Weight

410.4 g/mol

IUPAC Name

methyl 3-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-1H-indole-2-carboxylate

InChI

InChI=1S/C21H22N4O5/c1-29-21(28)19-18(14-5-2-3-6-15(14)22-19)23-17(26)13-24-8-10-25(11-9-24)20(27)16-7-4-12-30-16/h2-7,12,22H,8-11,13H2,1H3,(H,23,26)

InChI Key

HXGVDMIMNOFHDV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CN3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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